4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with an alcohol under dehydrating conditions. The specific reagents and conditions can vary, but common methods include:
Reaction of boronic acid with alcohol: This reaction often uses a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Catalysts: Sometimes, catalysts like palladium or platinum are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using similar principles but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized forms.
Reduction: Reduction to boranes or other reduced forms.
Substitution: Particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine
Drug Development: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from the boron atom to the halide, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in similar reactions.
4,4,5,5-Tetramethyl-2-(2-phenyl)-1,3,2-dioxaborolane: A similar boronic ester with different substituents.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and the properties of the products formed in reactions.
Properties
Molecular Formula |
C16H22BF3O3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-propoxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-6-9-21-13-10-11(16(18,19)20)7-8-12(13)17-22-14(2,3)15(4,5)23-17/h7-8,10H,6,9H2,1-5H3 |
InChI Key |
ROFXVFABEAIZJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCCC |
Origin of Product |
United States |
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